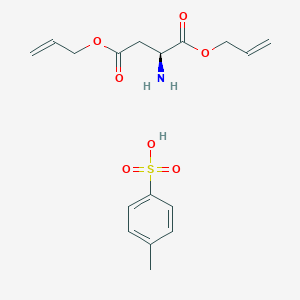

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-aspartic acid derivatives, including bis-allyl ester variants, typically involves the protection of the amino acid's carboxyl groups through esterification. For instance, L-aspartic acid can be converted into its bis(trimethylsilyl) ester form, serving as a precursor for further acylation to yield N-protected aspartic acids and dipeptides without racemization (A. Castaño & A. Echavarren, 1992). Similarly, aspartic acid side chain protection by allyl ester functions is facilitated through direct synthesis, optimized by papain catalysis, highlighting a route to synthesize protected aspartic acid intermediates efficiently (N. Xaus et al., 1990).

Wissenschaftliche Forschungsanwendungen

CNS Function and Pathological States

L-Aspartic acid derivatives, including bis-allyl ester p-toluenesulfonate salts, are significant in the study of the human and mammalian central nervous system (CNS). They are associated with excitation mediation in the CNS and play a vital role in its function and the development of various pathological states. For example, antagonists of the N-methyl-D-aspartic (NMDA) acid receptor, found in aspartic acid derivatives, have pronounced anticonvulsive properties (Kulikov, Grigor’ev, & Ragulin, 1997).

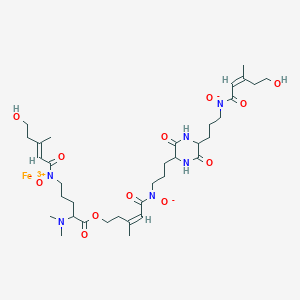

Enzyme-Responsive Theranostic FRET Probe

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is utilized in the creation of enzyme-responsive theranostic fluorescence resonance energy transfer (FRET) probes. These probes, constructed on l-amino acid polymer nanoassemblies, have shown potential in live cell bioimaging in cancer cells. Such applications demonstrate the role of aspartic acid derivatives in advanced medical research and diagnostics (Saxena, Pradeep, & Jayakannan, 2019).

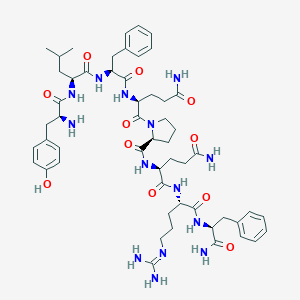

Synthesis of Aspartic Acid Derivatives

The synthesis of L-aspartic acid bis-allyl ester derivatives is an area of active research, with various methods developed for efficient production. These derivatives are crucial intermediates in peptide chemistry, enabling the synthesis of complex molecules with potential therapeutic applications. Techniques like chlorotrimethylsilane-mediated formation of ω-allyl esters of aspartic acids illustrate the versatility and utility of these compounds in synthetic chemistry (Belshaw, Mzengeza, & Lajoie, 1990).

Role in Polymer Synthesis

L-Aspartic acid derivatives, including bis-allyl ester p-toluenesulfonate salt, are used in the synthesis of biodegradable polymers. Such polymers have applications in drug delivery systems and regenerative medicine, demonstrating the importance of aspartic acid derivatives in the development of new biomaterials (Won, Chu, & Yu, 1996).

Eigenschaften

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |

CAS RN |

125229-60-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)

![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)